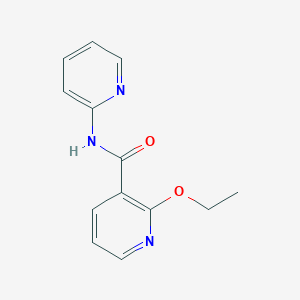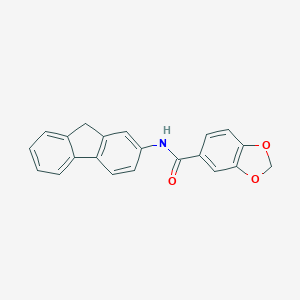![molecular formula C15H22N2O3 B270510 2-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B270510.png)
2-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with the molecular formula C15H22N2O3 It is known for its unique structure, which includes an ethoxy group, a morpholine ring, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the reaction of 2-ethoxybenzoic acid with 2-(4-morpholinyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to meet industry standards.
化学反応の分析
Types of Reactions
2-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group and the morpholine ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or morpholine derivatives.
科学的研究の応用
2-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The morpholine ring can bind to various receptors or enzymes, modulating their activity. The compound may also interact with nucleic acids, influencing gene expression or protein synthesis. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Morpholino)ethyl 2-bromoisobutyrate: Known for its use as an ATRP initiator and its morpholine functionality.
2-{2-[2-(morpholin-4-yl)ethoxy]ethoxy}ethanol: Another morpholine derivative with different functional groups.
Uniqueness
2-ethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide stands out due to its unique combination of an ethoxy group, a morpholine ring, and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC名 |
2-ethoxy-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-2-20-14-6-4-3-5-13(14)15(18)16-7-8-17-9-11-19-12-10-17/h3-6H,2,7-12H2,1H3,(H,16,18) |
InChIキー |
NLBNPPMKKOHPBZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2CCOCC2 |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


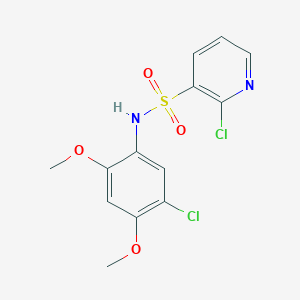
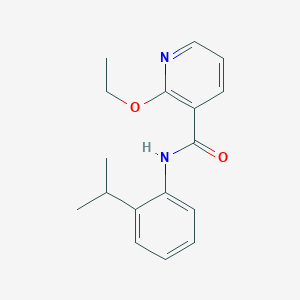
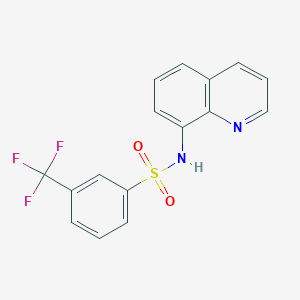
![Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270440.png)
![Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270443.png)
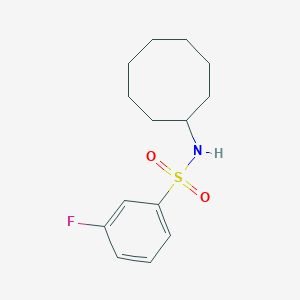
![Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270464.png)
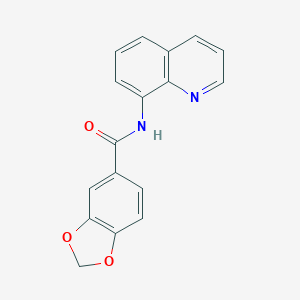
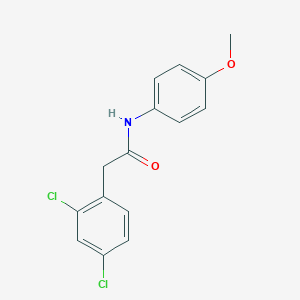
![2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B270469.png)
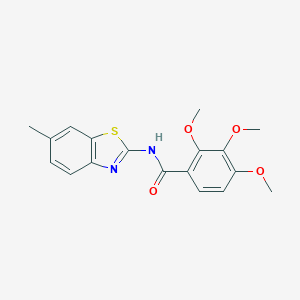
![N-[4-(diethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270472.png)
